5-Tert-butylquinoline
Overview
Description
5-Tert-butylquinoline is a heterocyclic compound that belongs to the class of quinolines. It is a nitrogen-containing organic compound with a molecular formula of C13H15N. The compound has been studied extensively due to its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 5-Tert-butylquinoline is not fully understood. However, it is believed to exert its biological effects through its antioxidant properties. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Tert-butylquinoline have been extensively studied. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been shown to protect against oxidative stress-induced cell damage and apoptosis. In addition, 5-Tert-butylquinoline has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Tert-butylquinoline is its potent antioxidant and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation. In addition, the compound is relatively easy to synthesize and purify, making it readily available for research.
One of the limitations of 5-Tert-butylquinoline is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential applications in certain fields of science.
Future Directions
There are several future directions for the study of 5-Tert-butylquinoline. One potential direction is the development of novel metal complexes using the compound as a ligand. These complexes could exhibit interesting optical and electronic properties, making them potential candidates for applications in optoelectronics and photovoltaics.
Another potential direction is the study of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Conclusion
In conclusion, 5-Tert-butylquinoline is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. The compound exhibits potent antioxidant and anti-inflammatory properties and has been shown to protect against oxidative stress-induced cell damage and apoptosis. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Scientific Research Applications
5-Tert-butylquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, the compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In material science, 5-Tert-butylquinoline has been used as a ligand for the synthesis of metal complexes. The resulting complexes have been shown to exhibit interesting optical and electronic properties, making them potential candidates for applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
5-tert-butylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-7-4-8-12-10(11)6-5-9-14-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYYJOLOZEZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866871 | |
Record name | 5-tert-Butylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylquinoline | |
CAS RN |
61702-91-8 | |
Record name | Quinoline, (1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, (1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (tert-butyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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